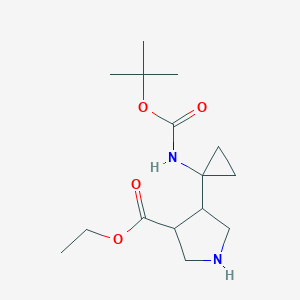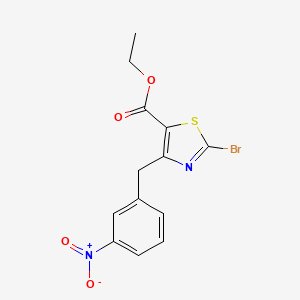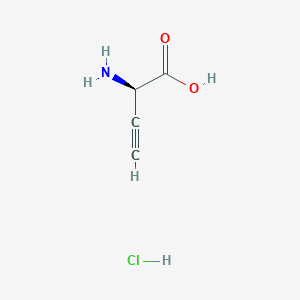
(2R)-2-aminobut-3-ynoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-aminobut-3-ynoic acid hydrochloride: is a compound with the following structural formula:
H2NC(≡C-H)CH2CH2COOH⋅HCl
It contains an alkyne functional group (C≡C-H) and an amino acid backbone. The compound is chiral, with the (2R) configuration indicating that the amino group is on the second carbon (counting from the carboxylic acid end) and the hydrogen atom is on the third carbon.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of (2R)-2-aminobut-3-ynoic acid hydrochloride involves several steps. One common approach is via the reaction of an appropriate alkyne with an amino acid precursor. For example, propargylamine can react with glycine to form the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions, using a suitable solvent and a catalyst. Acidic conditions are necessary for the formation of the hydrochloride salt.
Industrial Production Methods: While (2R)-2-aminobut-3-ynoic acid hydrochloride is not produced on a large industrial scale, it is synthesized in research laboratories for specific applications.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The alkyne group can undergo oxidation to form a carboxylic acid.
Reduction: Reduction of the alkyne can yield an alkene or an alkane.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) is commonly employed.
Substitution: Various nucleophiles (e.g., amines, halides) can replace the amino group.
- Oxidation: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobut-3-enoic acid
- Reduction: (2R)-2-aminobut-3-ynoic acid → (2R)-2-aminobutanoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Limited industrial applications, but research continues.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
(2R)-2-aminobut-3-ynoic acid hydrochloride: is distinct due to its alkyne functionality. Similar compounds include other amino acids and alkyne-containing molecules.
Eigenschaften
Molekularformel |
C4H6ClNO2 |
|---|---|
Molekulargewicht |
135.55 g/mol |
IUPAC-Name |
(2R)-2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H/t3-;/m1./s1 |
InChI-Schlüssel |
IWOFBVWGVMEBFC-AENDTGMFSA-N |
Isomerische SMILES |
C#C[C@H](C(=O)O)N.Cl |
Kanonische SMILES |
C#CC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


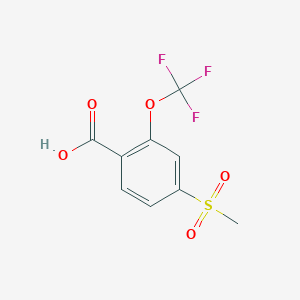
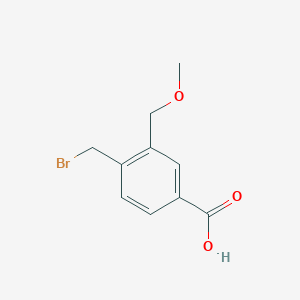

![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
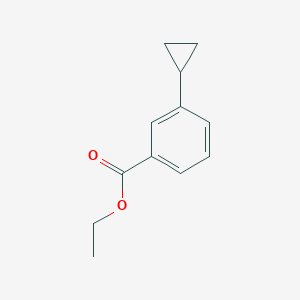

![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)
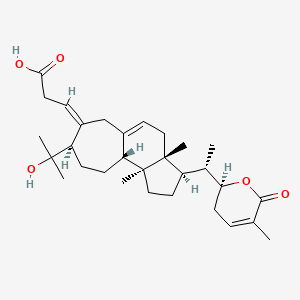
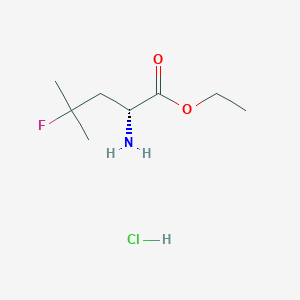
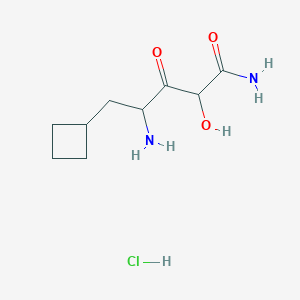
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)

